2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 2199014-76-9
VCID: VC4200701
InChI: InChI=1S/C17H21F3N4O3S/c1-12-21-16(10-23(12)2)28(25,26)24-8-6-13(7-9-24)11-27-15-5-3-4-14(22-15)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3
SMILES: CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Molecular Formula: C17H21F3N4O3S
Molecular Weight: 418.44

2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

CAS No.: 2199014-76-9

Cat. No.: VC4200701

Molecular Formula: C17H21F3N4O3S

Molecular Weight: 418.44

* For research use only. Not for human or veterinary use.

2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine - 2199014-76-9

Specification

CAS No. 2199014-76-9
Molecular Formula C17H21F3N4O3S
Molecular Weight 418.44
IUPAC Name 2-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C17H21F3N4O3S/c1-12-21-16(10-23(12)2)28(25,26)24-8-6-13(7-9-24)11-27-15-5-3-4-14(22-15)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3
Standard InChI Key UWOJINVCBLSXHS-UHFFFAOYSA-N
SMILES CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F

Introduction

2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound with a molecular formula of C17H21F3N4O3S and a molecular weight of 418.44 g/mol. This compound is of interest due to its potential pharmacological properties, particularly as a BCL-2 inhibitor, which suggests it may have applications in cancer treatment.

Synthesis

The synthesis of 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves several steps, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The synthesis process typically involves the formation of the sulfonyl linkage between the imidazole and piperidine rings, followed by the introduction of the methoxy group and the trifluoromethylpyridine moiety.

Mechanism of Action

This compound acts primarily as a BCL-2 inhibitor, which is significant in cancer treatment. BCL-2 proteins are involved in apoptosis regulation, and inhibiting these proteins can induce programmed cell death in cancer cells. Studies have shown that compounds with similar structures exhibit significant anti-cancer activity through this mechanism.

Potential Applications

The primary application of 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is in the development of anti-cancer drugs. Its role as a BCL-2 inhibitor suggests potential efficacy in treating various cancers by promoting apoptosis in cancer cells.

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